molecular formula C10H6Br2OS B1596850 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone CAS No. 850375-12-1

2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone

Cat. No.: B1596850
CAS No.: 850375-12-1
M. Wt: 334.03 g/mol
InChI Key: QFZPWQQHQRYUKB-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone is a brominated organic compound featuring a thiophene ring fused with a benzene ring, and a bromoethyl ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone typically involves the bromination of thiophene derivatives. One common method is the bromination of 3-benzo[b]thiophene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The bromoethyl ketone group can be oxidized to form carboxylic acids or esters.

  • Reduction: The bromine atoms can be reduced to hydrogen atoms, resulting in the formation of different derivatives.

  • Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters.

  • Reduction: Hydrogenated derivatives.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

  • Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone is structurally similar to other brominated thiophenes and ketones. Some similar compounds include:

  • 2-Bromo-1-(5-bromo-2-thienyl)ethanone: Similar structure but with a different position of the bromine atoms.

  • 2-Bromo-1-(3-bromo-5-thienyl)ethanone: Another positional isomer with bromine atoms in different positions.

Properties

IUPAC Name

2-bromo-1-(5-bromo-1-benzothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2OS/c11-4-9(13)8-5-14-10-2-1-6(12)3-7(8)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZPWQQHQRYUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383768
Record name 2-Bromo-1-(5-bromo-1-benzothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-12-1
Record name 2-Bromo-1-(5-bromobenzo[b]thien-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850375-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(5-bromo-1-benzothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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